5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine
Description
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a heterocyclic amine featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a pentan-1-amine chain. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor development. Key characteristics include:
Structure
3D Structure
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C11H16N4/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11/h3,5,7,9H,1-2,4,6,8,12H2 |
InChI Key |
UBTPDQFKRWHRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Thetriazolo[4,3-a]pyridine core is commonly synthesized via cyclocondensation of 2-hydrazinylpyridine derivatives with electrophilic reagents. For example:
-
Aldehyde Cyclization : Reaction of 2-hydrazinylpyridine with pentanal derivatives under microwave irradiation (140°C, 1–2 hours) yields the triazole ring via imine formation and subsequent dehydrogenation. This method achieves >80% yield but requires careful control of stoichiometry to avoid dimerization.
-
Nitrile Cyclization : Thiophosphetane or dicyclohexylcarbodiimide (DCC) promotes cyclization of 2-hydrazinylpyridine with nitriles, forming the triazole ring through a nucleophilic addition-elimination mechanism. For instance, using 5-cyanopentylamine as a nitrile precursor introduces the pentan-1-amine side chain during cyclization.
Transition Metal-Catalyzed Approaches
Copper(I)-catalyzed reactions enable regioselective triazole formation:
-
Click Chemistry : Azide-alkyne cycloaddition using CuBr generates 1,4-disubstituted triazoles, but this method is less common for fused triazolopyridines due to competing side reactions.
-
Palladium-Mediated Cross-Coupling : Suzuki-Miyaura coupling of halogenated triazolopyridines with pentan-1-amine boronic esters introduces the amine side chain post-cyclization, though yields are moderate (50–65%).
Side Chain Functionalization Methods
Direct Alkylation of the Triazolopyridine Core
-
Nucleophilic Substitution : Treatment of 3-bromo-triazolo[4,3-a]pyridine with 5-azidopentane (followed by Staudinger reduction) or 5-aminopentylmagnesium bromide introduces the amine side chain. However, overalkylation at N1/N2 positions necessitates protecting groups (e.g., Boc).
-
Reductive Amination : Condensation of 3-formyl-[1,2,]triazolo[4,3-a]pyridine with pentane-1,5-diamine under hydrogenation conditions (Pd/C, H₂) yields the target compound but suffers from low regioselectivity.
Multi-Step Modular Synthesis
A three-step protocol optimizes yield and purity:
-
Formation of Guanidine Intermediate : Reacting succinic anhydride with aminoguanidine hydrochloride generates N-guanidinosuccinimide, which undergoes ring-opening with pentan-1-amine under microwave irradiation.
-
Cyclization : Heating the intermediate in acetic acid (100°C, 6 hours) forms the triazolopyridine core.
-
Deprotection : Acidic hydrolysis (HCl/EtOH) removes Boc or phthalimide protecting groups, yielding the free amine.
Optimization and Challenges
Yield and Purity Considerations
Solvent and Catalytic Systems
-
Solvents : Toluene and acetonitrile minimize side reactions compared to polar aprotic solvents (DMF, DMSO).
-
Catalysts : DCC and HOBt improve coupling efficiency in amide bond formation steps. Microwave irradiation reduces reaction times by 50–70% compared to conventional heating.
Recent Advancements
Green Chemistry Approaches
Computational Modeling
Density functional theory (DFT) studies predict optimal reaction pathways, identifying transition states for regioselective triazole formation. For example, calculations show a 5-exo-dig cyclization mechanism is energetically favorable for pentan-1-amine side chain introduction .
Chemical Reactions Analysis
Types of Reactions
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has emerged as a promising scaffold for the development of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including those based on the [1,2,4]triazolo[4,3-a]pyridine framework. For instance:
- Mechanism of Action : Triazole compounds inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to cell death.
- Efficacy : Compounds with substitutions at specific positions on the triazole ring have shown enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL .
Cancer Therapy
The compound has been investigated for its potential role in cancer immunotherapy. Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, have been designed based on this scaffold:
- Selectivity and Potency : Rational design efforts have led to compounds with sub-micromolar potency against IDO1 and excellent metabolic stability .
- Synergistic Effects : These compounds may enhance the efficacy of existing immunotherapeutic agents by improving immune response against tumors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research has shown that:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the triazole ring can significantly enhance antifungal activity .
- Docking Studies : Computational docking studies have provided insights into how different substitutions affect binding affinity to target proteins, guiding further modifications .
Novel Antifungal Agents
A recent study focused on synthesizing new triazole derivatives and evaluating their antifungal properties. Compounds were tested against various fungal strains, showing promising results compared to established antifungals like fluconazole.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Triazole Derivative A | 0.25 | Aspergillus fumigatus |
| Triazole Derivative B | 0.5 | Candida albicans (fluconazole-resistant) |
| Standard Drug | 2.0 | Candida albicans |
IDO1 Inhibition Studies
In another case study, a series of triazolo[4,3-a]pyridine analogues were synthesized and evaluated for their IDO1 inhibitory activity:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound X | 0.93 ± 0.08 | High selectivity |
| Compound Y | 1.5 ± 0.12 | Moderate potency |
| Control | >10 | Low activity |
Mechanism of Action
The mechanism of action of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their activity . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other triazolo- and oxazolo-fused heterocycles. Below is a comparative analysis based on molecular properties and substituent effects.
Molecular and Structural Comparison
Table 1: Key Properties of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine and Analogues
Structural and Functional Insights
Core Heterocycle Variations :
- The triazolo-pyridine core in the target compound differs from the oxazolo-pyridine in 5-{[1,3]Oxazolo[4,5-B]pyridin-2-yl}-2,3-dihydro-1H-indole. The substitution of oxygen (oxazole) for nitrogen (triazole) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions .
The carbamate group in 3-aminopropyl carbamate hydrochloride introduces hydrolytic instability, unlike the stable alkylamine chain in the target compound .
Salt Forms :
Research Implications and Limitations
- Discrepancies in Data : Conflicting molecular formulas and weights (e.g., C₁₀H₈N₂O₃S vs. C₁₁H₁₆Cl₂N₄) highlight the need for verification via primary sources such as X-ray crystallography or NMR .
- Biological Activity : While structural analogs like 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine are explored as kinase inhibitors, the target compound’s pentylamine chain may target distinct binding pockets .
- Synthetic Utility : The compound’s ≥95% purity () makes it suitable for high-throughput screening, though its stability under physiological conditions requires further study .
Biological Activity
5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C11H16N4
- Molecular Weight : 204.28 g/mol
- CAS Number : 1016835-11-2
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against a range of bacterial species including Escherichia coli and Staphylococcus aureus .
| Compound | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
In comparative studies, this compound has shown higher antibacterial and antifungal activities than standard antibiotics like Imipenem and Nystatin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays indicated that it inhibits the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.95 |
| HepG2 | 0.73 |
| A549 | 0.37 |
These results suggest that the compound may induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The triazole ring may bind to active sites on enzymes or receptors involved in cell signaling pathways related to inflammation and cancer cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity and was particularly effective against Pseudomonas aeruginosa.
- Cancer Cell Proliferation Inhibition : In another study focusing on cancer cell lines (MCF-7 and HepG2), the compound showed significant inhibition of cell growth compared to control groups treated with conventional chemotherapeutics.
Q & A
Basic: What synthetic routes are available for 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach uses 1,2,4-triazolo[4,3-a]pyridine precursors coupled with a pentan-1-amine chain. For example, phosphonate derivatives of similar triazolopyridines are synthesized through 5-exo-dig cyclization, where alkynyl intermediates react with hydrazines to form the triazole ring . Purification typically involves column chromatography and recrystallization, with yields optimized by controlling reaction temperature (70–100°C) and using catalysts like Pd(OAc)₂ .
Basic: What analytical techniques validate the structure of this compound?
Characterization requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphonate analogs) to confirm backbone connectivity and substituent positions .
- X-ray crystallography to resolve stereochemistry, as demonstrated for triazolopyridine derivatives in CCDC datasets (e.g., CCDC 1876881) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .
Basic: What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity .
- Store separately from oxidizing agents and dispose of waste via certified biological waste handlers, as advised in GB/T 16483-2008 and OECD guidelines .
Advanced: How can synthesis yields be optimized for scale-up?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for triazole formation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
Advanced: What methodologies elucidate the reaction mechanism of triazolopyridine formation?
- Kinetic studies : Monitor intermediates via in situ FT-IR or NMR to identify rate-limiting steps .
- Computational modeling : Use DFT calculations to map energy profiles of cyclization pathways .
- Isotope labeling : Track nitrogen incorporation during hydrazine condensation .
Advanced: How is the environmental impact of this compound assessed?
Follow the INCHEMBIOL framework :
- Fate analysis : Measure log P (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic transformation : Use OECD 301/302 tests to assess biodegradability in soil/water systems.
- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays (EC₅₀ values).
Advanced: How to design assays for evaluating biological activity?
- Antioxidant capacity : Use DPPH radical scavenging and FRAP assays, as applied to phenolic analogs .
- Cellular assays : Screen cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values against controls .
- Target engagement : Employ SPR (surface plasmon resonance) to measure binding affinity to receptors like tubulin .
Advanced: How to resolve contradictions in spectroscopic data?
- Cross-validation : Compare NMR data with X-ray structures (e.g., CCDC 1906114) to confirm substituent orientation .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the pentan-1-amine chain .
- Synchrotron XRD : High-resolution crystallography resolves ambiguities in electron density maps .
Advanced: What strategies improve crystallinity for structural studies?
- Co-crystallization : Use 1:1 molar ratios of triazolopyridine with carboxylic acids (e.g., benzoic acid) to stabilize lattice packing .
- Slow evaporation : Grow crystals in mixed solvents (e.g., CH₃CN/H₂O) at 4°C for 7–14 days .
Advanced: How to model ligand-receptor interactions computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
